molecular formula C23H21FN4O6S B2930222 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 922042-35-1

1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2930222
CAS RN: 922042-35-1
M. Wt: 500.5
InChI Key: LCRPZRGPTQQSNP-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O6S and its molecular weight is 500.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide and its derivatives have shown promise as anticancer agents. Rehman et al. (2018) synthesized a series of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure and evaluated them for their anticancer potential. The results indicated that some compounds exhibited strong anticancer activity, suggesting their potential in cancer therapy, although further in vivo studies are needed (Rehman et al., 2018).

Antibacterial and Antimicrobial Properties

Compounds with a similar molecular structure have been synthesized and evaluated for antibacterial and antimicrobial activities. A study by Khalid et al. (2016) showed that N-substituted derivatives of 1,3,4-oxadiazole, a core structure in the compound, exhibited moderate to strong antibacterial activity against various bacterial strains (Khalid et al., 2016). Furthermore, Jadhav et al. (2017) synthesized triazole derivatives with similar structures and found that they possess moderate to good antimicrobial activities against different bacterial and fungal strains (Jadhav et al., 2017).

Synthesis and Characterization

Significant research has focused on the synthesis and characterization of related compounds. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and characterized its structure using various spectroscopic techniques. The study provided insights into the molecular structure and potential applications of such compounds (Sanjeevarayappa et al., 2015).

Potential in Neuropharmacology

Compounds with similar structures have been explored in neuropharmacology. For instance, Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, a compound structurally related to 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, for studying serotonin receptors. This research highlights the potential use of such compounds in studying neural receptors and pathways (Lang et al., 1999).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O6S/c1-32-18-4-2-3-15-13-19(33-20(15)18)22-26-27-23(34-22)25-21(29)14-9-11-28(12-10-14)35(30,31)17-7-5-16(24)6-8-17/h2-8,13-14H,9-12H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRPZRGPTQQSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

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